molecular formula C31H48N4OSSi B12631620 3-(4,5-dimethylthiazol-2-yl)-5-((1r,4r)-4-morpholinocyclohexyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

3-(4,5-dimethylthiazol-2-yl)-5-((1r,4r)-4-morpholinocyclohexyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12631620
M. Wt: 552.9 g/mol
InChI Key: QDKFGZBIHWYPIR-UHFFFAOYSA-N
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Description

3-(4,5-dimethylthiazol-2-yl)-5-((1r,4r)-4-morpholinocyclohexyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound with a unique structure that combines a thiazole ring, a morpholinocyclohexyl group, and a pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-dimethylthiazol-2-yl)-5-((1r,4r)-4-morpholinocyclohexyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, followed by the introduction of the morpholinocyclohexyl group and the pyrrolopyridine core. Each step requires specific reagents and conditions, such as the use of strong bases, protecting groups, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-dimethylthiazol-2-yl)-5-((1r,4r)-4-morpholinocyclohexyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

3-(4,5-dimethylthiazol-2-yl)-5-((1r,4r)-4-morpholinocyclohexyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4,5-dimethylthiazol-2-yl)-5-((1r,4r)-4-morpholinocyclohexyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole rings, such as 2-aminothiazole, which are used in various pharmaceutical applications.

    Morpholine derivatives: Compounds like morpholine itself, which is used as a solvent and chemical intermediate.

    Pyrrolopyridine derivatives: Compounds such as 1H-pyrrolo[2,3-b]pyridine, which are used in medicinal chemistry for their biological activity.

Uniqueness

What sets 3-(4,5-dimethylthiazol-2-yl)-5-((1r,4r)-4-morpholinocyclohexyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from drug discovery to materials science.

Properties

Molecular Formula

C31H48N4OSSi

Molecular Weight

552.9 g/mol

IUPAC Name

[3-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-morpholin-4-ylcyclohexyl)pyrrolo[2,3-b]pyridin-1-yl]-tri(propan-2-yl)silane

InChI

InChI=1S/C31H48N4OSSi/c1-20(2)38(21(3)4,22(5)6)35-19-29(31-33-23(7)24(8)37-31)28-17-26(18-32-30(28)35)25-9-11-27(12-10-25)34-13-15-36-16-14-34/h17-22,25,27H,9-16H2,1-8H3

InChI Key

QDKFGZBIHWYPIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CN(C3=C2C=C(C=N3)C4CCC(CC4)N5CCOCC5)[Si](C(C)C)(C(C)C)C(C)C)C

Origin of Product

United States

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